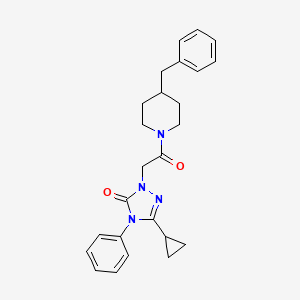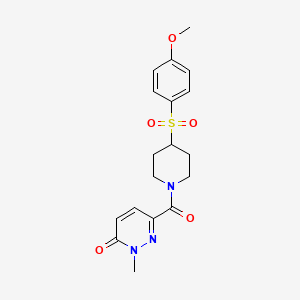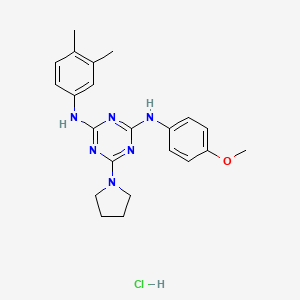
N2-(3,4-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(3,4-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C22H27ClN6O and its molecular weight is 426.95. The purity is usually 95%.
BenchChem offers high-quality N2-(3,4-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(3,4-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Polymer Applications
Researchers have developed aromatic polyamides and polyimides using diamines that share structural similarities with the specified compound, emphasizing the role of these materials in advanced applications due to their exceptional thermal stability, solubility in various organic solvents, and mechanical properties. For instance, polyamides containing s-triazine rings and fluorene “cardo” groups have been synthesized, showcasing good solubility and thermal stability, with no weight loss observed below 360°C under a nitrogen atmosphere (Sagar et al., 2001). Similarly, novel polyamides and polyimides derived from 2,2′-dimethyl-4,4′-bis(4-aminophenoxy)biphenyl demonstrate amorphous nature, solubility in organic solvents, and thermal stability, with 10% mass losses recorded at temperatures ranging from 467 to 496°C in a nitrogen atmosphere (Liaw et al., 1998).
Electrochromic Properties
The exploration into electrochromic materials has led to the development of polyamides with inherent viscosities suitable for casting into tough and flexible films. These materials, incorporating triphenylamine moieties, exhibit high thermal stability and electrochromic behaviors useful in advanced optical applications (Liou & Chang, 2008).
Fluorescent Polymers
The synthesis of fluorescent polyimides containing ortho-linked units and pyridine moieties reveals polymers with high solubility, excellent thermal stability, and strong fluorescence intensity. Such properties are critical for applications in optical devices and sensors (Huang et al., 2012).
Solubility and Mechanical Properties
Polyamides synthesized from specific diamines, akin to the compound of interest, highlight the importance of structural design in achieving materials with desirable solubility and mechanical properties. These characteristics are vital for the production of films and fibers used in various industrial applications (Liaw, Liaw, & Yang, 1999).
Propriétés
IUPAC Name |
2-N-(3,4-dimethylphenyl)-4-N-(4-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O.ClH/c1-15-6-7-18(14-16(15)2)24-21-25-20(23-17-8-10-19(29-3)11-9-17)26-22(27-21)28-12-4-5-13-28;/h6-11,14H,4-5,12-13H2,1-3H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYKACVGUGLTQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCCC4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3,4-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


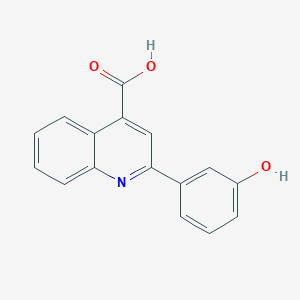
![(7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol](/img/structure/B2689419.png)


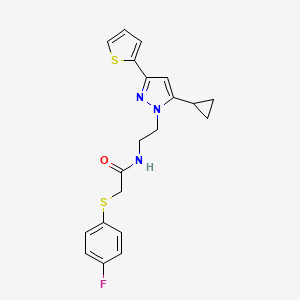
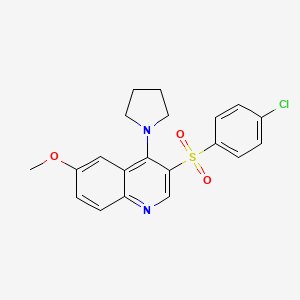
![N-(4-chlorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2689429.png)
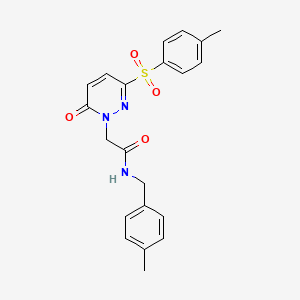
![1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B2689431.png)

